Product packaging for [Pt(DACH)(OH)2(ox)](Cat. No.:)

[Pt(DACH)(OH)2(ox)]

Cat. No.: B12882271
M. Wt: 429.29 g/mol
InChI Key: UNGFFMPWVDEALI-NDSUJOINSA-J
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextual Significance of Impurities in Platinum-Based Chemotherapeutics

The control of impurities is a critical aspect of pharmaceutical development and manufacturing, particularly for potent compounds like platinum-based chemotherapeutics. These drugs, which include cisplatin, carboplatin, and oxaliplatin (B1677828), are mainstays in cancer therapy. nih.gov Their mechanism of action involves the formation of adducts with DNA, leading to cell death. britannica.comnih.gov However, this high reactivity also means that even minor structural variations, such as those present in impurities, could potentially alter the biological activity and toxicity profile of the drug.

The presence of impurities can arise from the synthesis process or from the degradation of the oxaliplatin molecule itself. smmu.edu.cn Regulatory bodies worldwide have stringent guidelines for the identification, qualification, and control of impurities in drug substances and products. fda.govfda.gov This is to ensure that the levels of any potentially harmful substances are kept to a minimum, thereby safeguarding patient health. For platinum-based drugs, there is a particular focus on platinum-containing impurities, as their biological effects could mimic or interfere with the action of the parent drug. researchgate.net

Academic Importance of Oxaliplatin Impurity C Research

The study of Oxaliplatin impurity C is of considerable academic interest for several reasons. Firstly, understanding its formation pathways provides valuable insights into the chemistry of oxaliplatin and can lead to the optimization of manufacturing processes to minimize its presence. smmu.edu.cn Research in this area contributes to the broader knowledge of platinum coordination chemistry and reaction kinetics.

Secondly, the development of sensitive and specific analytical methods to detect and quantify Oxaliplatin impurity C is a significant challenge that drives innovation in analytical chemistry. researchgate.net Techniques such as high-performance liquid chromatography (HPLC) and capillary electrophoresis, often coupled with mass spectrometry, are continuously being refined to achieve lower limits of detection and quantification. researchgate.netscispace.comnih.govingentaconnect.com These advanced analytical methodologies are crucial for routine quality control in pharmaceutical laboratories. researchgate.net

Finally, the synthesis and characterization of pure Oxaliplatin impurity C are essential for its use as a reference standard in analytical testing. axios-research.comsynzeal.comsigmaaldrich.com This allows for accurate identification and quantification of the impurity in batches of the drug substance and product. The availability of well-characterized impurity standards is a prerequisite for method validation and for ensuring compliance with pharmacopeial monographs. sigmaaldrich.com While the biological effects of many oxaliplatin impurities have not been fully investigated, their control is paramount to guarantee the consistent quality and performance of the final pharmaceutical product. researchgate.net

Chemical and Physical Properties of Oxaliplatin Impurity C

PropertyValueSource
Chemical Name (OC-6-33)-[(1R,2R)-cyclohexane-1,2-diamine-κ2N,N′][ethanedioato-κ2O,O′(2-)]dihydroxidoplatinum synzeal.com
Synonym Oxaliplatin USP Related Compound C synzeal.com
CAS Number 111321-67-6 axios-research.comsigmaaldrich.com
Molecular Formula C₈H₁₄N₂O₆Pt axios-research.com
Molecular Weight 429.3 g/mol axios-research.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14N2O6Pt-2 B12882271 [Pt(DACH)(OH)2(ox)]

Properties

Molecular Formula

C8H14N2O6Pt-2

Molecular Weight

429.29 g/mol

IUPAC Name

[(1R,2R)-2-azanidylcyclohexyl]azanide;oxalate;platinum(4+);dihydroxide

InChI

InChI=1S/C6H12N2.C2H2O4.2H2O.Pt/c7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;;;/h5-8H,1-4H2;(H,3,4)(H,5,6);2*1H2;/q-2;;;;+4/p-4/t5-,6-;;;;/m1..../s1

InChI Key

UNGFFMPWVDEALI-NDSUJOINSA-J

Isomeric SMILES

C1CC[C@H]([C@@H](C1)[NH-])[NH-].C(=O)(C(=O)[O-])[O-].[OH-].[OH-].[Pt+4]

Canonical SMILES

C1CCC(C(C1)[NH-])[NH-].C(=O)(C(=O)[O-])[O-].[OH-].[OH-].[Pt+4]

Origin of Product

United States

Formation Mechanisms and Degradation Pathways of Oxaliplatin Impurity C

Oxidative Degradation Processes

Oxidative degradation represents a significant pathway for the formation of Oxaliplatin (B1677828) Impurity C. This process involves the oxidation of the platinum(II) center in Oxaliplatin to a platinum(IV) state.

Hydrogen peroxide (H₂O₂) has been identified as a key oxidizing agent capable of inducing the formation of Oxaliplatin Impurity C. Studies on analogous platinum(II) complexes have demonstrated that oxidation with hydrogen peroxide leads to the formation of dihydroxido platinum(IV) species. rsc.orgnih.gov This reaction involves the addition of two hydroxyl groups to the platinum center, resulting in the characteristic dihydroxido structure of Impurity C. The presence of residual peroxides in excipients or from manufacturing processes can, therefore, be a critical factor in the generation of this impurity.

The formation of Oxaliplatin Impurity C through oxidative pathways is highly dependent on various reaction conditions. The concentration of the oxidizing agent, temperature, and the presence of light can all influence the rate and extent of degradation. For instance, in formulations substantially free of oxygen, only very low levels of Impurity C have been detected, underscoring the critical role of oxidizing conditions. google.com A patented method for preparing Impurity C involves a deliberate oxidation step, highlighting that controlled oxidative conditions can be used for its synthesis. simsonpharma.com

Reaction ConditionInfluence on Oxidative Degradation
Oxidizing Agent Concentration Higher concentrations of agents like H₂O₂ can increase the rate of Impurity C formation.
Temperature Elevated temperatures generally accelerate the rate of chemical reactions, including oxidation.
Light Exposure Light, particularly UV radiation, can catalyze oxidative reactions in some pharmaceutical compounds.
Presence of Oxygen Formulations with minimal oxygen content show significantly lower levels of Impurity C. google.com

Hydrolytic Degradation Pathways

Hydrolytic degradation involves the reaction of Oxaliplatin with water, which can lead to the formation of various degradation products, potentially including precursors to or the direct formation of Impurity C under specific conditions.

Oxaliplatin is known to be unstable in aqueous solutions, particularly those containing chloride ions. researchgate.net While the primary products of hydrolysis in chloride-containing media are chloro-aqua complexes, the aqueous environment provides the medium for potential subsequent oxidation to Impurity C if oxidizing agents are present. The hydrolysis of the oxalate (B1200264) ligand can also occur, leading to the formation of diaqua DACH platinum, another known impurity. google.com

The stability of Oxaliplatin in aqueous solutions is significantly influenced by pH. Research indicates that Oxaliplatin is most stable at a pH of 4.2. google.com Both acidic and alkaline conditions can accelerate the rate of hydrolysis. The hydrolysis of Oxaliplatin has been found to follow pseudo-first-order kinetics, with a calculated activation energy of 60.9 kJ·mol⁻¹. google.com Increasing the temperature generally accelerates the degradation of Oxaliplatin in solution. nih.gov

ParameterOptimal Condition for StabilityEffect of Deviation
pH 4.2 google.comIncreased degradation in both acidic and alkaline conditions. nih.gov
Temperature Lower temperaturesIncreased degradation at higher temperatures. nih.gov

Chloride ions have a pronounced catalytic effect on the degradation of Oxaliplatin. In chloride-containing solutions, Oxaliplatin degrades to form intermediate species such as the monochloro monooxalato complex, eventually leading to the formation of the dichloro complex. researchgate.netnih.gov This degradation is further accelerated by the presence of other ions like calcium and magnesium. researchgate.net While these studies primarily focus on the formation of chloro-derivatives, the destabilization of the Oxaliplatin molecule by chloride ions could potentially facilitate subsequent oxidation to Impurity C in the presence of an oxidizing agent.

Impurity C as a Synthetic Intermediate

Impurities in oxaliplatin can be generated during the synthesis process or as degradation products. smmu.edu.cn Oxaliplatin Impurity C is specifically known as an oxidative degradation product. google.com

The synthesis of oxaliplatin typically involves a multi-step process where ligands on a platinum precursor are substituted. A common pathway starts with a complex like (SP-4-2)-dichloro-[(1R,2R)-1,2-cyclohexanediamine-kN,kN′]platinum (II). google.com This precursor undergoes reaction with silver nitrate (B79036) to replace the chloro ligands with aqua ligands, forming an ionic platinum (II) diaqua-complex intermediate. google.comresearchgate.net This intermediate is then reacted with an oxalate salt, substituting the aqua ligands to form the final oxaliplatin product. researchgate.netgoogle.com

Oxaliplatin Impurity C is a platinum(IV) complex, whereas oxaliplatin is a platinum(II) complex. google.compharmaffiliates.com The formation of Impurity C is not a result of incomplete substitution in the primary reaction pathway but rather an oxidative side reaction. This oxidation can occur during the synthesis, transforming the desired platinum(II) center into a platinum(IV) state, leading to the formation of this impurity. google.com

The ethanedioato (oxalate) ligand is intentionally introduced during the final stages of oxaliplatin synthesis to form the therapeutically active molecule. google.com Oxaliplatin Impurity C is characterized by the presence of this same ethanedioato ligand, along with the (1R,2R)-cyclohexane-1,2-diamine (DACH) ligand. synzeal.com The defining characteristic of Impurity C is not the mere retention of the oxalate group, but its coexistence with two hydroxido ligands and a change in the platinum core's oxidation state from Pt(II) to Pt(IV). chemicea.comgoogle.com This structure distinguishes it from the intended final product, oxaliplatin.

During the industrial manufacturing of oxaliplatin, the formation of various impurities must be carefully controlled to ensure the final product's safety and efficacy. smmu.edu.cn Oxaliplatin Impurity C is recognized as a potential process-related impurity and degradation product that can arise during production and storage. synzeal.comchemwhat.comsmmu.edu.cn Its formation is specifically linked to oxidative conditions, and very low levels of this impurity are detected in formulations that are substantially free from oxygen. google.com Therefore, controlling the oxidative environment is a critical parameter in industrial processes to minimize the presence of Impurity C.

Distinction from Other Oxaliplatin Degradation Products

Oxaliplatin Impurity C is one of several specified impurities and degradation products. It is chemically distinct from other major related substances due to its formation pathway, chemical structure, and the oxidation state of the platinum atom. google.com The primary impurities are often designated with letters (e.g., A, B, C, D, E). smmu.edu.cn

The key distinction of Impurity C is that it is an oxidative degradation product containing platinum in a Pt(IV) state. google.com This contrasts with other significant degradation products such as Impurity B, which is a Pt(II) hydrolysis product formed by the replacement of the oxalate ligand with water molecules, and the related dimer impurity. google.comgoogle.com

The table below outlines the primary differences between Oxaliplatin Impurity C and other common degradation products.

Impurity NameChemical IdentityFormation PathwayMolecular Formula
Impurity C (trans-l-1,2-diaminocyclohexane)trans-dihydroxo(oxalato) platinum (IV) google.comOxidation google.comC₈H₁₆N₂O₆Pt pharmaffiliates.com
Impurity B (SP-4-2)-diaqua-[(1R,2R)-cyclohexane-1,2-diamine-kN,kN′]platinum google.comHydrolysis google.comC₆H₁₈N₂O₂Pt pharmaffiliates.com
Dimer (Impurity E) di-μ-oxobis[(1R,2R)-cyclohexane-1,2-diamine-kN,kN′]platinum google.comCondensation google.comC₁₂H₂₈N₄O₂Pt₂ pharmaffiliates.com
Impurity D (S,S)-Oxaliplatin pharmaffiliates.comIsomerization (Synthetic Impurity) google.comC₈H₁₄N₂O₄Pt pharmaffiliates.com
Impurity A Oxalic Acid pharmaffiliates.comStarting Material Residue smmu.edu.cnC₂H₂O₄ synzeal.com

Advanced Analytical Methodologies for Oxaliplatin Impurity C

Chromatographic Techniques for Separation and Quantification

The accurate determination of Oxaliplatin (B1677828) impurity C is critical for ensuring the quality and safety of the final drug product. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Micellar Electrokinetic Chromatography (MEKC), are powerful tools for the separation and quantification of this specific impurity.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC methods offer the precision and sensitivity required for the analysis of pharmaceutical impurities. The development of a robust HPLC method for Oxaliplatin impurity C involves the careful optimization of several key parameters to achieve adequate separation from the active pharmaceutical ingredient (API) and other related substances.

The composition of the mobile phase is a critical factor in achieving the desired chromatographic separation. For the analysis of Oxaliplatin and its impurities, a reverse-phase HPLC approach is commonly employed. The mobile phase typically consists of an aqueous component, often an acidic buffer, and an organic modifier.

A frequently utilized mobile phase composition involves a mixture of a phosphoric acid solution and acetonitrile. scispace.com The acidic nature of the mobile phase, often adjusted to a pH of around 3.0, is crucial for controlling the ionization state of the analytes and improving their retention on a C18 column. scispace.comdrugfuture.com The concentration of acetonitrile, the organic modifier, is optimized to ensure adequate retention and separation of Oxaliplatin impurity C from the main Oxaliplatin peak and other impurities. scispace.comresearchgate.net A common mobile phase might consist of a ratio such as 99:1 or 95:5 (v/v) of acidified water to acetonitrile. scispace.comdrugfuture.com The optimization process involves systematically varying the ratio of the aqueous and organic phases to achieve the best possible resolution.

Mobile Phase ComponentFunctionTypical Concentration/pH
Phosphoric Acid SolutionControls pH, suppresses ionization of silanol (B1196071) groupspH 3.0 - 3.5
AcetonitrileOrganic modifier, adjusts elution strength1% - 5% (v/v)
Water (HPLC Grade)Aqueous componentRemainder

The choice of the stationary phase is fundamental to the separation mechanism. For the analysis of Oxaliplatin and its related compounds, a C18 column, designated as L1 packing by the United States Pharmacopeia (USP), is widely used. drugfuture.com These columns contain octadecylsilane (B103800) chemically bonded to porous silica (B1680970) particles. The nonpolar nature of the C18 stationary phase allows for the separation of compounds based on their hydrophobicity.

The selection of a specific C18 column will depend on factors such as particle size, column dimensions, and end-capping. Smaller particle sizes (e.g., 5 µm) can provide higher efficiency and better resolution. researchgate.net Typical column dimensions for this type of analysis are 4.6 mm internal diameter and 250 mm length. drugfuture.com

Column PackingUSP DesignationDescriptionTypical Dimensions
C18 (Octadecylsilane)L1Octadecylsilane chemically bonded to porous silica4.6 mm x 250 mm, 5 µm

Ultraviolet (UV) detection is a common and reliable method for the quantification of Oxaliplatin and its impurities. The selection of an appropriate detection wavelength is crucial for achieving optimal sensitivity. The UV spectrum of Oxaliplatin shows absorbance in the lower UV region. A wavelength of 210 nm is frequently employed for the detection of Oxaliplatin and its related substances, as specified in the USP monograph for Oxaliplatin injection. drugfuture.comresearchgate.netresearchgate.net While other wavelengths such as 240 nm have been used for Oxaliplatin itself, 210 nm is often preferred for impurity profiling to ensure the detection of all relevant compounds. ijsit.com

The optimization of the detection wavelength involves scanning the UV spectrum of Oxaliplatin impurity C to identify the wavelength of maximum absorbance, which may differ slightly from the parent compound. However, for a general impurity method, a wavelength that provides a good response for both the API and all impurities is typically chosen.

A successful HPLC method must demonstrate adequate resolution between the peak for Oxaliplatin impurity C and the peaks for Oxaliplatin and other potential impurities. The resolution is a measure of the degree of separation between two adjacent peaks. For pharmacopeial methods, a minimum resolution is often specified to ensure the reliability of the quantification. For instance, the USP method for Oxaliplatin requires a resolution of not less than 2.0 between the Oxaliplatin peak and a system suitability standard. drugfuture.com

The retention time is the time taken for a specific analyte to pass through the column. Under optimized conditions, Oxaliplatin impurity C will have a characteristic retention time that allows for its identification and quantification. The relative retention time (RRT) is often used to characterize impurities relative to the main peak.

CompoundTypical Retention Time (min)Relative Retention Time (RRT)
OxaliplatinVaries depending on exact method1.0
Oxaliplatin impurity CVaries, typically elutes near the main peakSpecific RRT to be determined during method validation

Micellar Electrokinetic Chromatography (MEKC) with Advanced Detection

Micellar Electrokinetic Chromatography (MEKC) is a powerful separation technique that combines the principles of capillary electrophoresis and chromatography. nih.gov It is particularly useful for the separation of neutral and charged molecules in a single run. nih.gov

In MEKC, a surfactant is added to the buffer solution at a concentration above its critical micelle concentration, leading to the formation of micelles. wikipedia.org These micelles act as a pseudo-stationary phase, and separation is achieved based on the differential partitioning of analytes between the micelles and the surrounding aqueous buffer. wikipedia.org

For the analysis of Oxaliplatin impurity C, a method utilizing online sweeping preconcentration with MEKC coupled to inductively coupled plasma mass spectrometry (MEKC-ICP-MS) has been developed for ultra-trace determination. researchgate.net This advanced detection technique offers element-specific detection of the platinum-containing compounds, providing high sensitivity and selectivity. researchgate.net

Under optimized conditions, which include a 25 mM sodium phosphate (B84403) buffer at pH 2.15 with 175 mM sodium dodecyl sulfate (B86663) (SDS), baseline separation of Oxaliplatin and its impurities B and C can be achieved in under 6 minutes. researchgate.net This MEKC-ICP-MS method has been fully validated and demonstrated significantly lower limits of detection compared to MEKC with standard UV detection. researchgate.net The limit of detection for impurity C was found to be 1 ng/mL, which is approximately 1,700-fold lower than that of a MEKC-UV method. researchgate.net

MEKC ParameterOptimized Condition
Buffer25 mM Sodium Phosphate
pH2.15
Surfactant175 mM Sodium Dodecyl Sulfate (SDS)
Injection Time90 s at 50 mbar
DetectionInductively Coupled Plasma Mass Spectrometry (ICP-MS)
Limit of Detection (Impurity C)1 ng/mL

Spectrometric Characterization of Impurity C

Spectrometric techniques are indispensable for confirming the identity and structure of pharmaceutical impurities.

Mass spectrometry (MS) is a primary tool for determining the molecular weight of compounds. Oxaliplatin impurity C has a molecular formula of C₈H₁₆N₂O₆Pt and a molecular weight of 431.30 g/mol . pharmaffiliates.comsynzeal.com When analyzed by MS, particularly with a soft ionization technique like electrospray ionization (ESI), the compound's molecular ion can be observed. nih.gov A key feature in the mass spectrum of a platinum-containing compound is its unique isotopic pattern. Platinum has several major natural isotopes (¹⁹⁴Pt, ¹⁹⁵Pt, ¹⁹⁶Pt, ¹⁹⁸Pt), which results in a characteristic cluster of peaks in the mass spectrum, allowing for unambiguous confirmation of the presence of a single platinum atom in the molecule. nih.gov Tandem mass spectrometry (MS/MS) can further be used for structural elucidation by fragmenting the molecular ion and analyzing the resulting product ions. nih.govwiley.com

A significant advantage of using ICP-MS as a detector is its element-specific and structure-independent detection capability. researchgate.net Unlike UV or conventional MS detectors that rely on the molecular structure of the analyte, ICP-MS detects the presence of a specific element—in this case, platinum. researchgate.net This provides a major advantage in complex sample matrices where co-eluting compounds might interfere with other detectors. ICP-MS can positively identify a platinum-containing peak (like Impurity C) even if another compound without platinum elutes at the same time, thereby preventing false assignments. researchgate.net

Comparative Analysis of Analytical Methods for Impurity Detection

Several analytical methods can be used for the detection of oxaliplatin and its impurities, each with distinct advantages and limitations. researchgate.net The choice of method often depends on the required sensitivity and the complexity of the sample matrix.

Conventional methods include High-Performance Liquid Chromatography (HPLC) with UV detection and Capillary Electrophoresis (CE). researchgate.net While robust and widely available, these methods often lack the sensitivity required for ultra-trace impurity analysis. researchgate.net Standard MEKC with UV detection is an improvement, but its detection limits for Impurity C are over a thousand times higher than those achieved with more advanced techniques. researchgate.net

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers greater sensitivity and specificity than UV-based methods. wiley.com It is a powerful tool for quantifying platinum drugs and their metabolites. nih.gov

However, for the highest sensitivity in detecting platinum-containing impurities like Impurity C, the hyphenated technique of sweeping-MEKC-ICP-MS is superior. researchgate.net It combines the high-efficiency separation of MEKC, the significant signal enhancement from online sweeping preconcentration, and the unparalleled sensitivity and element-specificity of ICP-MS detection. researchgate.net This makes it the benchmark method for the quality control of high-purity oxaliplatin.

The following table provides a comparative overview of different analytical methods.

Analytical MethodPrincipleAdvantagesLimitationsReference
HPLC-UVChromatographic separation with UV absorbance detectionRobust, widely availableLower sensitivity, potential for interference nih.govresearchgate.net
LC-MS/MSChromatographic separation with mass spectrometric detectionHigh specificity and good sensitivityMatrix effects can cause ion suppression nih.govwiley.com
MEKC-UVElectrophoretic separation with UV detectionHigh separation efficiencyLOD for Impurity C is ~1700x higher than ICP-MS method researchgate.net
Sweeping-MEKC-ICP-MSElectrophoretic separation with online preconcentration and element-specific MS detectionExceptional sensitivity (attogram levels), element-specific, structure-independentRequires specialized instrumentation researchgate.net

Impurity Profiling and Control Strategies in Oxaliplatin Manufacturing

Identification and Quantification of Impurity C in Oxaliplatin (B1677828) Drug Substances and Products

Oxaliplatin Impurity C, also known as Oxaliplatin Related Compound C, is identified chemically as (OC-6-33)-[(1R,2R)-cyclohexane-1,2-diamine-κ2N,N′][ethanedioato-κ2O,O′(2-)]dihydroxidoplatinum. synzeal.com It is a platinum(IV) complex formed through the oxidation of the parent Oxaliplatin molecule. ingentaconnect.com The control and monitoring of this impurity are critical for ensuring the quality, safety, and efficacy of Oxaliplatin drug products.

The identification and quantification of Impurity C are primarily accomplished using High-Performance Liquid Chromatography (HPLC). Pharmacopeial methods, such as those outlined in the European Pharmacopoeia (EP) and United States Pharmacopeia (USP), provide standardized procedures for its detection. ingentaconnect.comuspnf.com A common method involves a reversed-phase HPLC system with UV detection. uspnf.com For instance, the USP specifies a method using an L1 packing column with detection at 210 nm, ensuring adequate resolution between the main Oxaliplatin peak and the peak corresponding to Impurity C. uspnf.com The relative retention time for Impurity C is approximately 0.8 compared to Oxaliplatin. uspnf.com

For more sensitive analyses, advanced analytical techniques have been developed. A study detailed an ultra-trace determination method using sweeping-micellar electrokinetic chromatography coupled with inductively coupled plasma mass spectrometry (sweeping-MEKC-ICP-MS). researchgate.net This highly sensitive method achieved a limit of detection for Impurity C as low as 1 ng/mL, a significant improvement over standard HPLC-UV methods, allowing for precise quantification even at minute concentrations. researchgate.net

Below is a table summarizing and comparing analytical methods for the quantification of Oxaliplatin Impurity C.

MethodColumn/CapillaryMobile Phase/BufferDetectorLimit of Detection (LOD)Reference
HPLC (EP/BP Method)Not SpecifiedPhosphoric acid solution-acetonitrile (99:1)UVStandard pharmaceutical limits ingentaconnect.com
LC (USP Method)4.6-mm × 25-cm; 5-µm packing L1Methanol and Buffer (3:17)UV at 210 nmStandard pharmaceutical limits uspnf.com
Sweeping-MEKC-ICP-MSNot Specified25 mM sodium phosphate (B84403) buffer (pH 2.15) with 175 mM SDSICP-MS1 ng/mL researchgate.net

Strategies for Impurity Minimization during Synthesis

The formation of Impurity C is primarily due to the oxidation of Oxaliplatin. ingentaconnect.com Therefore, strategies to minimize its presence during synthesis focus on controlling oxidative conditions and optimizing reaction parameters to favor the formation of the desired product.

A key parameter is the control of the reaction medium's pH. One patented process for preparing high-purity Oxaliplatin involves adjusting the pH of the ionic platinum (II) diaqua-complex intermediate to a range of 9.5 to 13. google.com This adjustment helps convert undesirable dimeric platinum impurities back into a more reactive form and facilitates the removal of other contaminants, ultimately leading to a purer final product with fewer side products like Impurity C. google.com Furthermore, the synthesis of Impurity C can be achieved using an oxidizing agent like hydrogen peroxide (H2O2), which underscores the necessity of preventing or controlling oxidative side reactions during the main synthesis of Oxaliplatin. ingentaconnect.com A method has been developed to prepare Impurity C that specifically avoids over-oxidation, resulting in significantly improved yield and purity, highlighting the delicate balance of oxidative potential required. google.com

The table below outlines key parameters that can be optimized during the synthesis of Oxaliplatin to enhance purity and yield.

Process ParameterObjectiveMethod/RationaleReference
pH ControlMinimize dimeric impurities and side reactionsAdjusting the pH of the diaqua-complex intermediate to 9.5-13 converts impurities and aids their removal. google.com
Control of Oxidizing AgentsPrevent formation of Impurity CAvoidance of unintended oxidizing conditions as Impurity C is an oxidation product. ingentaconnect.com
Reagent SelectionAvoid introduction of new impuritiesAvoiding reagents like silver oxalate (B1200264), which can be unstable and introduce contaminants like silver ions. google.com
Reaction StepsImprove efficiency and purityUtilizing a simple, few-step reaction process to reduce costs and increase yield. google.com

Following the initial synthesis, purification steps are essential to remove any remaining Impurity C and other related substances. Recrystallization is a common and effective method for purifying the final Oxaliplatin product. google.com This process involves dissolving the crude product in a suitable solvent system and then allowing the pure Oxaliplatin to crystallize out, leaving impurities behind in the solvent.

Mitigation Strategies during Drug Product Formulation and Storage

Oxaliplatin is often formulated as a lyophilized (freeze-dried) powder for injection to improve its stability. google.com The lyophilization process itself can be optimized to reduce impurities. Oxaliplatin is unstable in aqueous solutions and can degrade to form impurities, including oxalic acid. google.com

A key strategy is to control the final desiccation stage of the lyophilization cycle. By carefully managing the temperature and vacuum level, residual moisture can be minimized, and volatile impurities like oxalic acid can be effectively removed. google.com The freezing stage is also critical; quick-freezing the solution helps to form small, uniform ice crystals, which facilitates more efficient sublimation and drying, further reducing the potential for degradation. google.comgoogle.com The goal is to reduce the residual moisture in the final product to an extremely low level, as water can act as a medium for chemical reactions that lead to impurity formation during storage. google.com

The choice of excipients (inactive ingredients) is critical in preventing the degradation of the active pharmaceutical ingredient (API) and the formation of impurities. One effective strategy disclosed in a patent is to formulate Oxaliplatin for injection without any excipients at all. google.com This approach completely avoids the risk of API-excipient interactions and the introduction of reactive impurities that may be present in excipients like lactose. google.comnih.gov

If excipients are necessary, they must be carefully selected and screened for reactive impurities such as aldehydes, peroxides, and reducing sugars. nih.govresearchgate.net The choice of the dissolution vehicle is also paramount. For instance, diluting Oxaliplatin in a saline solution can lead to a tenfold increase in oxalate formation compared to dilution in a 5% glucose solution, demonstrating a significant interaction that can compromise the drug's quality. nih.gov Finally, packaging components play a role in stability. Using coated rubber stoppers for vials can prevent moisture from the stopper from entering the drug powder during storage, thereby minimizing the potential for hydrolysis and degradation. google.com

Temperature and pH Control in Pharmaceutical Formulations

The stability of oxaliplatin in pharmaceutical formulations is significantly influenced by both temperature and pH. Oxaliplatin is known to be unstable in aqueous solutions, where it can degrade to form various impurities, including Impurity C. google.com Control over temperature and pH is therefore critical to minimize the formation of these degradation products and ensure the safety and efficacy of the drug product.

Studies have shown that the degradation of oxaliplatin accelerates with increasing temperature. For instance, formulations stored at elevated temperatures, such as 40°C, exhibit a greater degree of degradation compared to those stored under refrigerated conditions. google.com This underscores the importance of maintaining appropriate storage conditions for oxali platin solutions to mitigate the formation of Impurity C and other related substances.

The pH of the formulation also plays a pivotal role in the stability of oxaliplatin. The drug is most stable in a slightly acidic to neutral pH range. Deviations from this optimal pH range can lead to an increased rate of degradation. For example, adjusting the pH of an oxaliplatin solution can influence the formation of various impurities. google.com Therefore, careful formulation design and the use of appropriate buffering agents are essential to maintain the pH within a range that ensures the stability of the oxaliplatin molecule and minimizes the generation of Impurity C.

The following table summarizes the impact of temperature and pH on the stability of oxaliplatin formulations based on available data:

Table 1: Influence of Temperature and pH on Oxaliplatin Stability

Parameter Condition Impact on Oxaliplatin Stability Reference
Temperature Elevated (e.g., 40°C) Increased degradation and impurity formation. google.com
Refrigerated (2°C–8°C) Enhanced stability, reduced degradation. gabi-journal.net
pH Optimal Range (Slightly Acidic to Neutral) Minimizes degradation and impurity formation. google.com
Deviations from Optimal Range Increased rate of degradation. google.com

Role of Additives in Oxaliplatin Stability (e.g., Tartaric Acid)

To enhance the stability of oxaliplatin in aqueous solutions and control the formation of impurities like Impurity C, various additives can be incorporated into the formulation. One such additive that has been investigated for its stabilizing effect is tartaric acid. google.com

The mechanism by which tartaric acid stabilizes oxaliplatin is believed to involve the chelation of any potential metal ions that could catalyze degradation reactions or by acting as an antioxidant. The presence of tartaric acid can lead to fewer unknown impurity peaks in chromatographic analyses, which is significant for meeting regulatory requirements and minimizing potential side effects associated with unknown impurities. google.com

The table below presents findings from a study comparing oxaliplatin formulations with and without tartaric acid, illustrating the latter's role in impurity control.

Table 2: Effect of Tartaric Acid on Oxaliplatin Impurity Formation

Formulation Storage Conditions Observation Reference
Control (without Tartaric Acid) 8 weeks at 40°C with 75% relative humidity Formation of multiple degradation products. google.com
Tartaric Acid Formulations (pH 3-7) 8 weeks at 40°C with 75% relative humidity Suppressed formation of dimer and fewer unknown impurity peaks. google.com

Forced Degradation Studies for Stability-Indicating Methods

Forced degradation, or stress testing, is a critical component in the development of stability-indicating analytical methods for drug substances and products. nih.govajprd.com These studies involve subjecting the drug to conditions more severe than accelerated stability testing to intentionally generate degradation products. nih.gov The primary goal is to identify the likely degradation products, such as Impurity C, which helps in understanding the degradation pathways of the drug molecule. nih.govijrpp.com This information is invaluable for developing and validating analytical methods that can accurately separate and quantify the active pharmaceutical ingredient from its potential degradation products, thus ensuring the method is "stability-indicating." ijrpp.com

The International Conference on Harmonisation (ICH) guidelines mandate stress testing to demonstrate the specificity of analytical methods. biotech-asia.org Forced degradation studies for oxaliplatin typically involve exposure to a variety of stress conditions, including:

Hydrolytic conditions: acidic and basic solutions.

Oxidative conditions: treatment with oxidizing agents like hydrogen peroxide.

Thermal stress: exposure to high temperatures.

Photolytic stress: exposure to light. biotech-asia.org

By analyzing the samples generated from these stress conditions, a comprehensive impurity profile can be established. This allows for the development of robust analytical methods, often high-performance liquid chromatography (HPLC), capable of resolving oxaliplatin from all potential impurities, including Impurity C. biopharminternational.com The data from forced degradation studies also aids in the elucidation of the structure of the degradation products. nih.gov

The following table outlines the typical stress conditions applied in forced degradation studies for pharmaceuticals like oxaliplatin.

Table 3: Common Conditions for Forced Degradation Studies

Stress Condition Typical Reagents/Parameters Purpose Reference
Acid Hydrolysis Dilute acids (e.g., HCl, H₂SO₄) To investigate degradation in acidic environments. biotech-asia.org
Base Hydrolysis Dilute bases (e.g., NaOH) To investigate degradation in alkaline environments. biotech-asia.org
Oxidation Hydrogen Peroxide (e.g., 3-30%) To assess susceptibility to oxidative degradation. biotech-asia.org
Thermal Degradation High temperature To evaluate the effect of heat on drug stability. biotech-asia.org
Photodegradation Exposure to UV and visible light To determine light sensitivity and potential for photodegradation. biotech-asia.org

Pharmacopoeial and Regulatory Aspects of Oxaliplatin Impurity C

Compliance with International Council for Harmonisation (ICH) Guidelines for Impurities in New Drug Products

The control of impurities in new drug substances is comprehensively addressed by the ICH Q3A(R2) guideline. ich.org This guideline provides a framework for the reporting, identification, and qualification of impurities based on established thresholds. ich.orgslideshare.net Oxaliplatin (B1677828) Impurity C, as a process-related or degradation impurity, falls squarely within the scope of this guideline.

The ICH Q3A guideline establishes thresholds for impurities based on the maximum daily dose (MDD) of the drug substance. slideshare.net These thresholds are critical for determining the level of scrutiny an impurity must undergo.

Reporting Threshold: The level above which an impurity must be reported in the drug substance specification. slideshare.net

Identification Threshold: The level above which the structure of an impurity must be determined. slideshare.netyoutube.com

Qualification Threshold: The level above which an impurity's biological safety must be established. slideshare.net

For a drug like Oxaliplatin, manufacturers must ensure that the levels of Impurity C are monitored and controlled in accordance with these thresholds. If the level of Impurity C exceeds the identification threshold, it must be listed as a "specified impurity" in the drug substance specification. slideshare.net Its presence at levels above the qualification threshold would necessitate a comprehensive safety assessment. slideshare.netyoutube.com The consistent appearance of Impurity C in batches of Oxaliplatin necessitates its classification as a specified impurity, requiring routine monitoring.

Table 1: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances
Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day0.05%0.10% or 1.0 mg/day intake (whichever is lower)0.15% or 1.0 mg/day intake (whichever is lower)
> 2 g/day0.03%0.05%0.05%

European Pharmacopoeia (EP) and United States Pharmacopeia (USP) Standards for Impurity C

Both the European Pharmacopoeia and the United States Pharmacopeia detail specific requirements for the control of impurities in Oxaliplatin, with Oxaliplatin Impurity C being a key specified impurity. drugfuture.comuspnf.com These pharmacopoeial monographs provide the official analytical methods and acceptance criteria for the drug substance.

European Pharmacopoeia (EP): The EP monograph for Oxaliplatin lists Impurity C as a specified impurity. drugfuture.com The official method for "Related substances" employs a liquid chromatography (LC) procedure. drugfuture.com In this method, a reference solution is prepared using Oxaliplatin impurity C CRS (Chemical Reference Substance). drugfuture.com This demonstrates that the EP considers Impurity C a critical component for the quality assessment of Oxaliplatin, using its official reference standard to ensure proper identification and control. drugfuture.com The system suitability criteria within the method are established using this reference material, ensuring the analytical procedure is performing adequately before testing any sample. drugfuture.com

United States Pharmacopeia (USP): Similarly, the USP monograph for Oxaliplatin specifies the control of related compounds, including "Oxaliplatin Related Compound C," which is chemically identical to Oxaliplatin Impurity C. uspnf.comsynzeal.com The USP's chromatographic purity method explicitly requires the use of USP Oxaliplatin Related Compound C RS (Reference Standard) in the preparation of the system suitability solution. uspnf.comdrugfuture.com A critical system suitability requirement is that the resolution between the peaks for Oxaliplatin and Oxaliplatin Related Compound C must be not less than 2.0. uspnf.com This ensures that the analytical method is capable of clearly separating Impurity C from the active pharmaceutical ingredient, allowing for accurate quantification and control. uspnf.com

Table 2: Pharmacopoeial Standards for Oxaliplatin Impurity C
PharmacopoeiaDesignationRole in Monograph
European Pharmacopoeia (EP)Oxaliplatin impurity C CRSUsed to prepare reference solutions for the "Related substances" test. drugfuture.comsuperchroma.com.tw
United States Pharmacopeia (USP)Oxaliplatin Related Compound C RSUsed in the system suitability solution; resolution from Oxaliplatin peak must be ≥ 2.0. uspnf.comusp.org

Role of Oxaliplatin Impurity C as a Reference Standard

The availability of a well-characterized reference standard for Oxaliplatin Impurity C is fundamental to all aspects of its regulatory control. lgcstandards.comscientificlabs.ie This reference material serves as the benchmark against which all analytical measurements are made.

Oxaliplatin Impurity C reference standard is indispensable during the development and validation of analytical methods, particularly for the chromatographic techniques used for purity testing. clearsynth.com

Method Development: The reference standard is used to determine the optimal chromatographic conditions (e.g., mobile phase, column, flow rate) required to achieve adequate separation of the impurity from the Oxaliplatin peak and other potential impurities. ijsit.comresearchgate.net

Method Validation: As stipulated by ICH guideline Q2(R1), analytical methods must be validated to prove their suitability for the intended purpose. The Impurity C reference standard is used to assess key validation parameters, including:

Specificity: Demonstrating that the method can unequivocally assess Impurity C in the presence of other components.

Linearity: Establishing a proportional relationship between the concentration of Impurity C and the analytical signal.

Accuracy: Determining the closeness of the test results to the true value.

Precision: Measuring the degree of scatter between a series of measurements.

Limit of Detection (LOD) & Limit of Quantitation (LOQ): Establishing the lowest concentration of Impurity C that can be reliably detected and quantified. researchgate.net

In a routine QC/QA setting, the Oxaliplatin Impurity C reference standard is crucial for ensuring the consistent quality of each batch of Oxaliplatin produced. clearsynth.com

Quality Control (QC): QC laboratories use the reference standard for the routine analysis of raw materials, in-process samples, and the final drug substance. It is used as a qualitative marker for peak identification (based on retention time) and as a quantitative standard to determine the exact amount of Impurity C present in a sample. drugfuture.comuspnf.com Its inclusion in system suitability tests confirms that the analytical system is fit for use on a daily basis. uspnf.com

Quality Assurance (QA): The QA department relies on the data generated using this reference standard to make critical decisions regarding batch release. By ensuring that the level of Impurity C does not exceed the limits defined in the pharmacopoeias and the product specification, QA guarantees that the product meets the required quality and regulatory standards.

Traceability is a core concept in pharmaceutical analysis, ensuring that measurements are accurate and comparable across different laboratories and over time. The reference standards provided by pharmacopoeias like the USP and EP are considered "primary standards." edqm.euedqm.eu

Pharmaceutical manufacturers may use "secondary" or "in-house" working standards for routine analysis to conserve the more expensive primary standards. pharmaceutical-networking.comamericanpharmaceuticalreview.com However, regulatory bodies require that these secondary standards be demonstrably traceable to the primary pharmacopoeial standards. edqm.eupharmaceutical-networking.com

This traceability is established by performing a comparative analysis of the secondary standard against the official USP Oxaliplatin Related Compound C RS or the EP Oxaliplatin impurity C CRS. pharmaceutical-networking.com This process involves:

Confirming the identity of the secondary standard against the primary standard.

Assigning a purity value to the secondary standard based on a direct comparison with the primary standard.

A comprehensive Certificate of Analysis for a secondary standard will include data demonstrating this traceability, thereby ensuring that the results obtained using the working standard are equivalent to those that would be obtained using the primary pharmacopoeial standard. americanpharmaceuticalreview.com

Mechanistic and Theoretical Considerations of Oxaliplatin Impurity C

Structural Distinctions and their Theoretical Implications

The fundamental difference between Oxaliplatin (B1677828) and Oxaliplatin Impurity C lies in the oxidation state of the central platinum atom and its coordination geometry. Oxaliplatin features a square planar Pt(II) center, whereas Oxaliplatin Impurity C possesses an octahedral Pt(IV) center. synzeal.comnih.gov This higher oxidation state in Impurity C is stabilized by the presence of two additional axial hydroxide (-OH) ligands, while retaining the core equatorial ligands of Oxaliplatin: the (1R,2R)-diaminocyclohexane (DACH) and the bidentate oxalate (B1200264) group. synzeal.com

The theoretical implications of this structural change are significant. Platinum(IV) complexes are generally considered more kinetically inert and less reactive than their Platinum(II) counterparts. This stability suggests that Impurity C is unlikely to undergo the same activation pathways as Oxaliplatin under physiological conditions. While Oxaliplatin is activated by the displacement of its oxalate leaving group, Pt(IV) complexes typically require intracellular reduction to the more reactive Pt(II) state to exert cytotoxic activity. This requirement for reductive activation serves as a crucial mechanistic distinction, positioning Impurity C as a potential prodrug form that would necessitate a specific cellular redox environment to become active.

Table 1: Structural Comparison of Oxaliplatin and Oxaliplatin Impurity C
PropertyOxaliplatinOxaliplatin Impurity C
Chemical FormulaC8H14N2O4PtC8H16N2O6Pt
Molecular Weight397.29 g/mol431.30 g/mol
Platinum (Pt) Oxidation State+2+4
Coordination GeometrySquare PlanarOctahedral
Key Ligands(1R,2R)-diaminocyclohexane, Oxalate(1R,2R)-diaminocyclohexane, Oxalate, Dihydroxido

Comparative Analysis of Platinum-DNA Adduct Formation Potential

The established mechanism of action for Oxaliplatin involves the formation of platinum-DNA adducts that inhibit DNA replication and transcription. drugbank.comcancer.gov This process is initiated by hydrolysis, where the oxalate ligand is displaced, leading to the formation of reactive monoaquo and diaquo DACH platinum species. drugbank.compensoft.net These aquated intermediates are highly electrophilic and readily bind to the N7 positions of guanine and adenine bases on DNA. pensoft.netnih.gov

In stark contrast, the Pt(IV) center of Oxaliplatin Impurity C renders it incapable of direct DNA adduct formation. Its octahedral geometry is coordinatively saturated, and the complex is kinetically inert. For Impurity C to have any potential for DNA binding, it must first undergo intracellular reduction to a Pt(II) species, a process that would involve the removal of the axial hydroxide ligands. This reductive activation step represents a significant kinetic barrier that is not present for the parent drug. Therefore, the direct potential for Oxaliplatin Impurity C to form DNA adducts is considered negligible. Its indirect potential is entirely contingent on the rate and efficiency of its reduction within the cellular environment, a process that is expected to be substantially slower and less efficient than the aquation of Oxaliplatin. nih.govacs.org

Theoretical Impact of Hydroxylated Structure on DNA Binding Affinity

The presence of the two axial hydroxide ligands is a direct consequence of the Pt(IV) oxidation state and is central to the molecule's stability and theoretical interaction with DNA. This hydroxylated structure effectively "locks" the platinum complex in an inactive state. It prevents the platinum center from acting as an electrophile and binding to nucleophilic sites on DNA, such as the N7 of guanine. nih.gov

The theoretical impact of this structure is not one of modifying DNA binding affinity, but rather of precluding the binding event altogether. DNA binding affinity is a characteristic of the activated, aquated Pt(II) species, which forms covalent bonds with DNA bases. smolecule.com Since Oxaliplatin Impurity C in its native Pt(IV) form cannot form these bonds, it does not possess a meaningful DNA binding affinity. The primary role of the hydroxylated structure is to maintain the inertness of the Pt(IV) prodrug form, which requires chemical transformation (reduction) before any potential for DNA interaction can be realized.

Hypothetical Influence on Cellular Detoxification Pathways

Cellular resistance and detoxification mechanisms for platinum-based drugs are multifaceted, with a primary pathway involving the sequestration and efflux of the drug by sulfur-containing biomolecules. pharmgkb.orgresearchgate.net Glutathione (GSH), a highly abundant intracellular thiol, can react with activated platinum complexes to form inactive platinum-GSH adducts. nih.gov These adducts are then often removed from the cell by efflux pumps such as the ATP-binding cassette transporter ABCC2. pharmgkb.orgresearchgate.net

The distinct structure of Oxaliplatin Impurity C suggests a hypothetical difference in its interaction with these detoxification pathways.

Evasion of Direct Sequestration : Due to its kinetic inertness, the Pt(IV) complex may be less susceptible to direct conjugation with glutathione compared to the highly reactive aquated Pt(II) species derived from Oxaliplatin. This could allow Impurity C to persist longer in the cell in its inactive form, potentially acting as a slow-release reservoir that generates active Pt(II) species over time, thereby presenting a different challenge to cellular detoxification systems.

Investigation of Biological System Interactions at Ultra-Low Concentrations to Address Research Gaps

A significant gap exists in the scientific literature regarding the specific biological activity of Oxaliplatin Impurity C. While its structure is defined, there is a lack of empirical data on its behavior in biological systems, particularly at the ultra-low concentrations at which it would be present in a pharmaceutical formulation. The theoretical considerations discussed above are based on the general principles of Pt(II)/Pt(IV) chemistry but require experimental validation for this specific molecule.

Future research should focus on addressing these gaps by investigating the following at pharmaceutically relevant, ultra-low concentrations:

Cellular Uptake and Efflux : It is unknown whether Impurity C is recognized by the same cellular transporters responsible for the influx and efflux of Oxaliplatin, such as organic cation transporters and copper transporters. nih.gov

Intracellular Reduction : Studies are needed to confirm whether Impurity C is reduced to a Pt(II) species in the cellular environment, to identify the specific biomolecules responsible for this reduction, and to determine the kinetics of this process.

Modulation of Oxaliplatin Activity : Research could explore whether the presence of Impurity C, even at low concentrations, could modulate the activity of the parent Oxaliplatin, for instance by consuming cellular reductants like glutathione that are also involved in detoxification. nih.gov

Investigating these areas would provide a more complete understanding of the impurity's potential impact and clarify its role, if any, in the broader biological effects of Oxaliplatin.

Q & A

Basic: What analytical methods are recommended for identifying and quantifying Oxaliplatin impurity C?

Methodological Answer:
Oxaliplatin impurity C is typically identified and quantified using reversed-phase high-performance liquid chromatography (HPLC) with UV detection. The United States Pharmacopeia (USP) specifies a mobile phase of methanol and ethanol (7:3) and a column compatible with platinum coordination complexes. System suitability tests require a resolution ≥2.0 between Oxaliplatin and impurity C peaks, with tailing factors between 0.8–2.0 . Reference standards for impurity C (e.g., USP Oxaliplatin Related Compound C RS) are essential for calibration curves, with a detection limit of 0.004 mg/mL and quantitation limit of 0.01 mg/mL .

Basic: How are impurity limits for Oxaliplatin impurity C defined in pharmacopeial standards?

Methodological Answer:
The USP mandates that Oxaliplatin impurity C should not exceed 0.03% (w/w) as an individual unspecified impurity. Total impurities (including impurity C, oxalic acid, and diaquodiaminocyclohexaneplatinum dimer) must not exceed 0.15% . Researchers must validate these limits using chromatographic peak area ratios, where impurity C’s concentration is calculated as:
Result=(rUrS)×(CSCU)×100\text{Result} = \left(\frac{r_U}{r_S}\right) \times \left(\frac{C_S}{C_U}\right) \times 100

where rUr_U and rSr_S are peak areas of impurity C in the test and standard solutions, respectively, and CSC_S, CUC_U are their concentrations .

Advanced: How can researchers optimize HPLC conditions to resolve co-elution of Oxaliplatin impurity C with other degradation products?

Methodological Answer:
Co-elution challenges arise due to structural similarities between platinum complexes. To optimize resolution:

  • Column Selection : Use a C18 column with 3 µm particle size and 150 mm length to enhance peak separation .
  • Gradient Elution : Adjust the methanol/ethanol ratio dynamically (e.g., 60:40 to 80:20 over 20 minutes) to separate polar degradation products .
  • Temperature Control : Maintain column temperature at 30°C to reduce peak broadening .
  • System Suitability : Validate using spiked samples containing impurity C, Oxaliplatin, and related compound B. Resolution ≥2.0 confirms specificity .

Advanced: What stability-indicating methods are suitable for tracking impurity C formation under stress conditions?

Methodological Answer:
Forced degradation studies (acid/base hydrolysis, oxidation, thermal stress) coupled with HPLC-UV/MS are critical. For example:

  • Acidic Hydrolysis : Treat Oxaliplatin with 0.1M HCl at 60°C for 24 hours. Monitor impurity C formation via retention time (RT) shifts and mass fragmentation patterns (m/z 397.29 for Oxaliplatin vs. m/z 399.31 for impurity C) .
  • Oxidative Stress : Use 3% H2_2O2_2 at 40°C for 48 hours. Impurity C’s stability under these conditions confirms its role as a process-related impurity rather than a degradation product .

Advanced: How should researchers address discrepancies in impurity C quantification across laboratories?

Methodological Answer:
Discrepancies often stem from variability in:

  • Reference Standard Purity : Ensure USP-grade standards are used, and validate their purity via independent NMR or LC-MS .
  • Sample Preparation : Use polypropylene vials to prevent platinum adsorption and sonicate briefly (≤5 minutes) to avoid degradation .
  • Data Normalization : Apply correction factors for detector response variability using internal standards (e.g., diaquodiaminocyclohexaneplatinum dimer) .
    Collaborative studies across labs, following ICH Q2(R1) guidelines, are recommended to harmonize methods .

Basic: What are the structural characteristics of Oxaliplatin impurity C?

Methodological Answer:
Impurity C is a diastereomer of Oxaliplatin, differing in the spatial configuration of the cyclohexanediamine ligand. Its structure is [(1R,2R)-1,2-cyclohexanediamine-N,N’][oxalato(2-)-O,O’]platinum, with a molecular formula of C8_8H14_{14}N2_2O4_4Pt (molecular weight 397.29) . Confirmation requires X-ray crystallography or 2D NMR to distinguish stereochemistry from the parent compound .

Advanced: How can computational modeling predict impurity C formation during synthesis?

Methodological Answer:
Density Functional Theory (DFT) simulations can model reaction pathways:

  • Kinetic Parameters : Calculate activation energies for ligand substitution reactions during Oxaliplatin synthesis. Impurity C forms when the cyclohexanediamine ligand adopts a non-favored stereochemical orientation .
  • Solvent Effects : Simulate solvent polarity (e.g., water vs. ethanol) to predict stabilization of intermediate complexes leading to impurity C .
    Experimental validation via in-situ FTIR or Raman spectroscopy is required to correlate computational predictions with actual reaction outcomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.